

Physical and chemical properties of deuterated 1-Benzoylpiperazine

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Compound of Interest		
Compound Name:	1-Benzoylpiperazine-d8	
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An In-depth Technical Guide to Deuterated 1-Benzoylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoylpiperazine is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals and is used in neuroscience research to explore neurotransmitter systems.[1] It is a known metabolite of several drugs, including the recreational drug 1-Benzylpiperazine (BZP).[2] The deuterated form, specifically 1-Benzoylpiperazine-d8, is an isotopically labeled version of the molecule where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.

This substitution is of significant interest in pharmaceutical and metabolic research. The primary application of **1-Benzoylpiperazine-d8** is as an internal standard for quantitative analysis by mass spectrometry, where its distinct mass allows for precise measurement of the non-deuterated analogue in complex biological matrices.[3][4] Furthermore, the incorporation of deuterium can alter the pharmacokinetic profile of a molecule due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving the cleavage of this bond, a principle utilized in drug development to enhance metabolic stability.[5]

This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the biological context of deuterated 1-



Benzoylpiperazine.

Physical and Chemical Properties

The physical and chemical properties of 1-Benzoylpiperazine and its deuterated analogue are summarized below. The properties for the d8 variant are based on calculations and expected values, as extensive experimental data is not publicly available.

Property	1- Benzoylpiperazine (Non-deuterated)	1- Benzoylpiperazine- d8 (Deuterated)	Reference(s)
IUPAC Name	phenyl(piperazin-1- yl)methanone	phenyl(perdeuteropipe razin-1-yl)methanone	[6]
Molecular Formula	C11H14N2O	C11H6D8N2O	[6][7]
Molecular Weight	190.24 g/mol	198.30 g/mol	[6][8]
Melting Point	61-64 °C	Expected to be similar to the non-deuterated form	[8]
Boiling Point	145 °C / 0.05 mmHg	Expected to be similar to the non-deuterated form	[8]
CAS Number	13754-38-6	1219805-49-8	[6]
Appearance	White to off-white solid	White to off-white solid	[9]
Primary Application	Pharmaceutical intermediate, research chemical	Isotope-labeled internal standard, pharmacokinetic research	[1][5]

Experimental Protocols Synthesis of 1-Benzoylpiperazine-d8

Foundational & Exploratory





This section outlines a representative protocol for the synthesis of **1-Benzoylpiperazine-d8** via the acylation of piperazine-d8.

Objective: To synthesize **1-Benzoylpiperazine-d8** from piperazine-d8 and benzoyl chloride.

Materials:

- Piperazine-d8 (perdeuterated)
- · Benzoyl chloride
- Triethylamine (Et₃N) or other suitable non-protic base
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Deuterated chloroform (CDCl₃) for NMR analysis
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine-d8 (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
 Cool the mixture to 0 °C in an ice bath.
- Addition of Acylating Agent: While stirring, add benzoyl chloride (1.05 eq) dropwise to the cooled solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).



- Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-Benzoylpiperazine-d8.
- Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[10]

Analytical Characterization

This protocol describes the standard workflow for confirming the identity, purity, and isotopic enrichment of the synthesized **1-Benzoylpiperazine-d8**.

Objective: To verify the molecular structure and isotopic labeling of the synthesized compound.

Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in deuterated chloroform (CDCl₃).
 - ¹H NMR: Acquire a proton NMR spectrum. The spectrum should show signals
 corresponding only to the five protons on the benzoyl group. The absence of signals in the
 typical piperazine proton region (~2.8-3.8 ppm) confirms high levels of deuteration.
 - ¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.
 - ²H NMR (Deuterium NMR): If available, acquire a deuterium NMR spectrum to directly observe the deuterium signals on the piperazine ring, confirming the sites of isotopic labeling.[10]



- Liquid Chromatography-Mass Spectrometry (LC-MS):
 - Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
 - Chromatography: Inject the sample into an HPLC system equipped with a C18 column to assess purity. The resulting chromatogram should show a single major peak.
 - Mass Spectrometry: Analyze the eluent by a mass spectrometer (e.g., ESI-QTOF or Triple Quadrupole). The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 199.30, corresponding to the mass of the deuterated compound. The absence of a significant peak at m/z 191.24 (the mass of the non-deuterated compound) confirms high isotopic purity.[11]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the synthesis, analysis, and biological relevance of deuterated 1-Benzoylpiperazine.



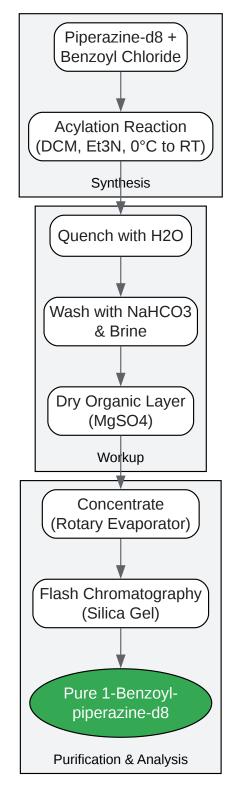


Figure 1: General Workflow for Synthesis and Purification

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Figure 1: General Workflow for Synthesis and Purification



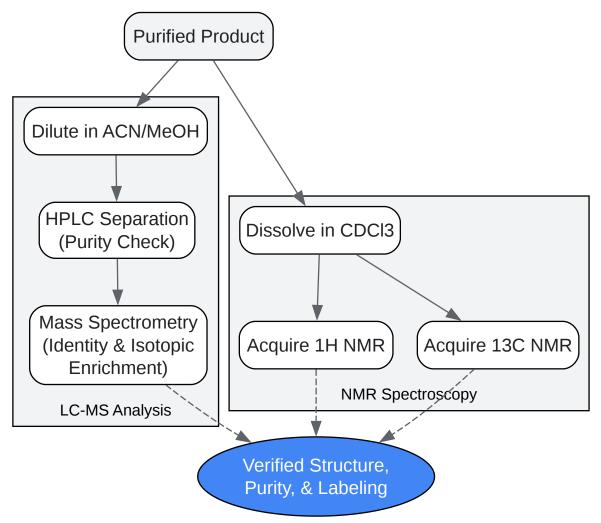


Figure 2: Analytical Characterization Workflow

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Figure 2: Analytical Characterization Workflow



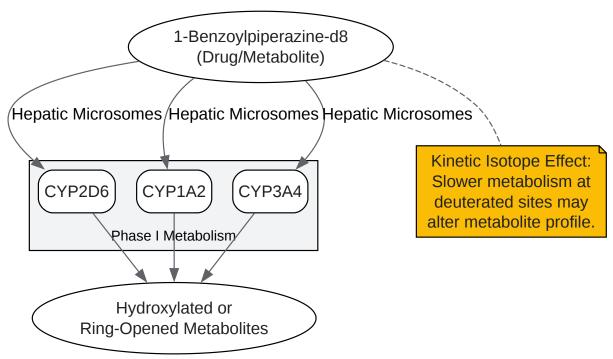


Figure 3: Hypothesized Metabolic Pathway

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Figure 3: Hypothesized Metabolic Pathway

Biological Context and Metabolism

1-Benzoylpiperazine is pharmacologically relevant primarily as a metabolite of other psychoactive piperazine derivatives, such as 1-Benzylpiperazine (BZP).[2] BZP itself is a central nervous system stimulant that acts as a serotonin and dopamine reuptake inhibitor and a non-selective serotonin receptor agonist.[9] Therefore, understanding the properties and metabolic fate of its metabolites, like 1-Benzoylpiperazine, is crucial for toxicological and pharmacological assessments.

The metabolism of piperazine-based drugs is predominantly mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[12] Studies on BZP and related compounds have implicated enzymes such as CYP2D6, CYP1A2, and CYP3A4 in their biotransformation.[12] Metabolic pathways include hydroxylation of the aromatic rings and degradation of the piperazine ring itself.[2]



The use of **1-Benzoylpiperazine-d8** is particularly valuable for studying these metabolic pathways. The kinetic isotope effect can lead to a slower rate of metabolism at the deuterated piperazine ring, potentially shifting metabolic pathways towards other sites on the molecule (e.g., the benzoyl group) or reducing the overall clearance rate. This allows researchers to investigate the specific contribution of piperazine ring metabolism to the overall disposition of the drug.[5]

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